molecular formula C9H9BrN2O B1364082 6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one CAS No. 328956-24-7

6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Cat. No. B1364082
M. Wt: 241.08 g/mol
InChI Key: FZPAKYJRNKYQBY-UHFFFAOYSA-N
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Description

“6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one” is a chemical compound with the formula C₉H₉BrN₂O. It has a mass of approximately 239.99 daltons .


Molecular Structure Analysis

The molecular structure of “6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one” can be represented by the canonical SMILES string: CN1CC2=C (C=CC (=C2)Br)NC1=O . This indicates that the molecule contains a bromine atom attached to a quinazolinone ring, which also bears a methyl group .


Physical And Chemical Properties Analysis

The compound has a mass of approximately 239.99 daltons and a chemical formula of C₉H₉BrN₂O . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one has been studied for its potential in various chemical synthesis processes. For instance, Mohammadi and Hossini (2011) demonstrated its use in the KAl(SO4)2·12H2O (Alum) catalyzed one-pot three-component synthesis of quinazolinones under microwave irradiation and solvent-free conditions (Mohammadi & Hossini, 2011). Additionally, Wlodarczyk et al. (2011) explored its role in the Knorr synthesis of quinolin-2(1H)-one, highlighting its relevance in the preparation of compounds for infectious disease research (Wlodarczyk et al., 2011).

Biological and Pharmacological Activities

Several studies have focused on the biological and pharmacological applications of 6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one. Sahu et al. (2008) investigated the antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities of its Schiff bases derivatives (Sahu et al., 2008). Kumar et al. (2003) synthesized derivatives of this compound and evaluated their hypotensive activity, with some showing significant blood pressure lowering effects (Kumar et al., 2003).

Crystal Structure and Synthesis Optimization

Mukarramov et al. (2009) studied the crystal structure of 6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, providing insights into its chemical properties and potential applications in material science (Mukarramov et al., 2009). Nishimura and Saitoh (2016) introduced improvements in the synthesis process of a key intermediate involving this compound, highlighting its importance in drug discovery (Nishimura & Saitoh, 2016).

Antitumor Potential

The compound has also been evaluated for its antitumor potential. Bavetsias et al. (2002) designed water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, by modifying the quinazolin-4-one ring, which includes the6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one structure (Bavetsias et al., 2002). These modifications led to compounds with increased water solubility and enhanced cytotoxicity, retaining the unique biochemical characteristics of CB30865.

properties

IUPAC Name

6-bromo-3-methyl-1,4-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-5-6-4-7(10)2-3-8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPAKYJRNKYQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387866
Record name 6-BROMO-3-METHYL-3,4-DIHYDRO-2(1H)-QUINAZOLINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

CAS RN

328956-24-7
Record name 6-BROMO-3-METHYL-3,4-DIHYDRO-2(1H)-QUINAZOLINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DS Hewings, M Wang, M Philpott… - Journal of medicinal …, 2011 - ACS Publications
Histone–lysine acetylation is a vital chromatin post-translational modification involved in the epigenetic regulation of gene transcription. Bromodomains bind acetylated lysines, acting …
Number of citations: 246 pubs.acs.org
M Ozawa, T Ozawa, K Ueda - Journal of Molecular Graphics and Modelling, 2017 - Elsevier
The molecular interactions of inhibitors of bromodomains (BRDs) were investigated. BRDs are protein interaction modules that recognizing ε-N-acetyl-lysine (εAc-Lys) motifs found in …
Number of citations: 14 www.sciencedirect.com
T Ozawa, M Ozawa - Recent Advances of the Fragment Molecular Orbital …, 2021 - Springer
The structures of target proteins and ligands provide essential information to drug discovery researchers, especially medicinal chemists and computational chemists. They use the …
Number of citations: 3 link.springer.com

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